Cas no 1381933-68-1 (5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

5-Bromo-2-cyclopropylpyridin-4-amine is a brominated pyridine derivative featuring a cyclopropyl substituent and an amine functional group. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The presence of both bromine and amine groups enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. Its cyclopropyl moiety contributes to steric and electronic modulation, making it valuable in structure-activity relationship studies. The compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility in medicinal chemistry research, particularly for kinase inhibitors and bioactive molecules, underscores its importance as a building block in organic synthesis.
5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE structure
1381933-68-1 structure
商品名:5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE
CAS番号:1381933-68-1
MF:C8H9BrN2
メガワット:213.074460744858
CID:6377543
PubChem ID:84618253

5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE 化学的及び物理的性質

名前と識別子

    • 5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE
    • 4-Pyridinamine, 5-bromo-2-cyclopropyl-
    • EN300-6777468
    • 1381933-68-1
    • インチ: 1S/C8H9BrN2/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11)
    • InChIKey: PRIKOBSUPGFSEU-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CC2)=NC=C(Br)C(N)=C1

計算された属性

  • せいみつぶんしりょう: 211.99491g/mol
  • どういたいしつりょう: 211.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.650±0.06 g/cm3(Predicted)
  • ふってん: 329.1±42.0 °C(Predicted)
  • 酸性度係数(pKa): 7.11±0.50(Predicted)

5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6777468-10.0g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
10g
$4667.0 2023-06-03
Enamine
EN300-6777468-0.25g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
0.25g
$538.0 2023-06-03
Enamine
EN300-6777468-2.5g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
2.5g
$2127.0 2023-06-03
1PlusChem
1P02892Q-2.5g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
2.5g
$2691.00 2024-06-21
Aaron
AR0289B2-5g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
5g
$4353.00 2023-12-16
1PlusChem
1P02892Q-250mg
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
250mg
$727.00 2024-06-21
1PlusChem
1P02892Q-500mg
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
500mg
$1109.00 2024-06-21
1PlusChem
1P02892Q-1g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
1g
$1405.00 2024-06-21
Aaron
AR0289B2-2.5g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
2.5g
$2950.00 2023-12-16
Enamine
EN300-6777468-0.05g
5-bromo-2-cyclopropylpyridin-4-amine
1381933-68-1 95%
0.05g
$252.0 2023-06-03

5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE 関連文献

5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINEに関する追加情報

5-Bromo-2-Cyclopropylpyridin-4-Amine: A Comprehensive Overview

The compound 5-Bromo-2-Cyclopropylpyridin-4-Amine (CAS No. 1381933-68-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which combines a pyridine ring with a bromine substituent at the 5-position and a cyclopropyl group at the 2-position. The presence of these functional groups imparts distinctive electronic and steric properties, making it a valuable substrate for various applications.

Recent studies have highlighted the potential of 5-Bromo-2-Cyclopropylpyridin-4-Amine in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers have explored its ability to modulate enzyme activity through non-covalent interactions, such as hydrogen bonding and π-π stacking. These findings underscore its role as a promising lead compound in therapeutic development.

The synthesis of 5-Bromo-2-Cyclopropylpyridin-4-Amine involves a multi-step process that typically begins with the preparation of the pyridine ring. The introduction of the bromine and cyclopropyl groups requires precise control over reaction conditions to ensure high yields and purity. Advanced methodologies, such as Suzuki-Miyaura coupling and Stille coupling, have been employed to achieve this. These techniques not only enhance the efficiency of synthesis but also pave the way for further functionalization of the molecule.

In terms of applications, 5-Bromo-2-Cyclopropylpyridin-4-Amine has shown potential in the field of materials science. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have investigated its ability to act as an electron-deficient component in donor-acceptor systems, which is crucial for achieving high performance in these devices.

Moreover, 5-Bromo-2-Cyclopropylpyridin-4-Amine has been utilized as an intermediate in the synthesis of more complex molecules. Its versatility allows for further substitution at the 4-amino position, enabling the creation of diverse derivatives with tailored properties. This makes it an invaluable building block in modern organic synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-Bromo-2-Cyclopropylpyridin-4-Amine. Density functional theory (DFT) calculations have revealed its frontier molecular orbitals and reactivity patterns, which are critical for understanding its behavior in various chemical reactions. These studies have also informed the design of more efficient synthetic routes and catalytic systems.

In conclusion, 5-Bromo-2-Cyclopropylpyridin-4-Amine is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with its favorable electronic properties, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new aspects of its potential, this compound is poised to make significant contributions to both academic and industrial advancements.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd